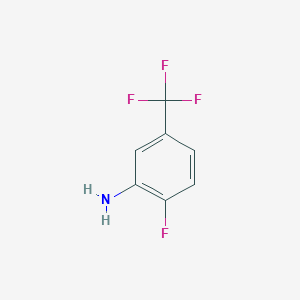

2-Fluoro-5-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKWGMXFFCPZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201710 | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-52-4 | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 535-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)aniline, a critical fluorinated building block in modern medicinal and materials chemistry. Identified by its CAS Number 535-52-4 , this compound's strategic importance is derived from the unique physicochemical properties imparted by its ortho-fluoro and meta-trifluoromethyl substituents.[1][2][3] This document details its chemical properties, offers insights into a representative synthetic pathway, explores its applications in drug discovery, and outlines essential safety and handling protocols. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced chemical intermediates.

Core Properties and Identification

This compound, also known by synonyms such as 3-Amino-4-fluorobenzotrifluoride, is a substituted aniline that has become indispensable in the synthesis of complex organic molecules.[1][2][4] The presence of both a fluorine atom and a trifluoromethyl (CF3) group on the aniline ring dramatically influences the molecule's reactivity, lipophilicity, metabolic stability, and binding characteristics when incorporated into larger bioactive compounds.[5][6]

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 535-52-4 | [1][2][3][7] |

| Molecular Formula | C₇H₅F₄N | [7][][9] |

| Molecular Weight | 179.11 g/mol | [1][2][3][] |

| Appearance | Colorless to clear yellow/amber liquid | [4][] |

| Density | 1.378 g/mL at 25 °C | [1][2][] |

| Boiling Point | ~155 °C | [1][2][4] |

| Flash Point | 70 °C (158 °F) - closed cup | [1][2] |

| Refractive Index (n20/D) | 1.461 | [1][2] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)F | [1][3][] |

| InChIKey | DRKWGMXFFCPZLW-UHFFFAOYSA-N | [1][2][] |

Synthesis Pathway: Mechanistic Causality

The synthesis of substituted anilines like this compound often involves the reduction of a corresponding nitroaromatic precursor. This is a robust and widely used transformation in industrial and laboratory settings.

The choice of a nitro-reduction pathway is predicated on the high efficiency and selectivity of this reaction. The precursor, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, is typically more accessible synthetically. Catalytic hydrogenation is preferred for its clean reaction profile and high yield, avoiding the use of stoichiometric metal reductants which can complicate purification. The palladium catalyst (Pd/C) is selected for its high activity and ability to operate under moderate pressure and temperature, making the process scalable and economically viable.

This protocol is a representative example based on standard chemical transformations.

-

Reactor Setup: A pressure-resistant hydrogenation vessel is charged with the precursor, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: 10% Palladium on activated carbon (Pd/C) is added carefully under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically between 0.5-2 mol%.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at ambient or slightly elevated temperature.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

-

Work-up: Upon completion, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude this compound. The product is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if required.

Caption: Catalytic hydrogenation workflow for synthesizing this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a molecular scaffold. The fluorine and trifluoromethyl groups are not mere decorations; they are strategic additions that address key challenges in drug design.

-

Metabolic Stability: The trifluoromethyl group is a powerful electron-withdrawing group that can deactivate the aromatic ring towards oxidative metabolism by Cytochrome P450 enzymes.[6] This often increases the drug's half-life and bioavailability.

-

Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]

-

Binding Affinity: The ortho-fluoro substituent can modulate the pKa of the aniline nitrogen, affecting its ionization state at physiological pH. Furthermore, fluorine can participate in favorable electrostatic and hydrogen bonding interactions within a target protein's binding pocket, thereby increasing potency.

This aniline is a crucial reactant for creating more complex heterocyclic structures that form the core of many pharmaceuticals. It has been used in the synthesis of derivatives with potential anticancer activities, such as quinazolines.[][10] The aniline nitrogen serves as a versatile nucleophile for building these larger scaffolds.

Caption: Structural features of the aniline and their impact on drug design.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Based on safety data, this compound is classified as follows:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][11]

-

Irritation: Causes skin irritation and serious eye irritation.[1][2][11]

The signal word is "Warning".[1][2]

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[12][13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][12][13] For operations that may generate aerosols, a NIOSH-approved respirator is recommended.[12][14]

-

Fire Safety: The material is a combustible liquid.[15] Keep away from heat, sparks, and open flames.[12][14][16] Use CO₂, dry chemical, or foam for extinction.[12]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][16]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician.[12][16]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15][16] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]

References

- This compound. BOC Sciences. [URL: https://www.bocsci.com/product/2-fluoro-5-trifluoromethyl-aniline-cas-535-52-4-411839.html]

- This compound 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/438902]

- This compound 97% (Alternative Listing). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/438902]

- This compound, 97%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-fluoro-5-trifluoromethyl-aniline-97/AC382210050]

- This compound, CAS No. 535-52-4. iChemical. [URL: https://www.ichemical.com/product/535-52-4.html]

- This compound | CAS#:535-52-4. Chemsrc. [URL: https://www.chemsrc.com/en/cas/535-52-4_1038210.html]

- This compound | C7H5F4N | CID 136349. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136349]

- SAFETY DATA SHEET for 2-(Trifluoromethyl) aniline. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC157970050]

- SAFETY DATA SHEET for 2-Fluoro-6-(trifluoromethyl)aniline. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC433510010]

- SAFETY DATA SHEET for 2-bromo-3-fluoro-5-(trifluoromethyl)aniline. Cameo Chemicals, NOAA. [URL: https://cameochemicals.noaa.gov/chemical/31039]

- What are the applications of 2-fluoro-5-(trifluoromethyl) aniline?. Guidechem. [URL: https://www.guidechem.com/faq/what-are-the-applications-of-2-fluoro-5-trifluoromethyl-aniline-item-931189.html]

- SAFETY DATA SHEET for 4-Fluoro-2-(Trifluoromethyl)Aniline. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=H55219]

- Synthesis of 2-methyl-5-trifluoromethylaniline. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-methyl-5-trifluoromethylaniline]

- SAFETY DATA SHEET for 2-Chloro-5-(trifluoromethyl)aniline. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSJ%2FSDS%2FA16004_SDS_EN.pdf]

- This compound. Shanghai Worldyang Chemical Co.,Limited. [URL: https://www.worldyang.com/product/2-fluoro-5-trifluoromethyl-aniline-cas-535-52-4.html]

- This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/535-52-4/EN]

- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-trifluoromethylated-anilines-in-modern-pharmaceutical-discovery-18868994.html]

- Exploring this compound: A Key Pharmaceutical Intermediate. Autech Industry Co.,Limited. [URL: https://www.autechindustry.

- 2-Fluoro-4-(trifluoromethyl)aniline. Ossila. [URL: https://www.ossila.com/products/2-fluoro-4-trifluoromethyl-aniline]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3009]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central, National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10100780/]

Sources

- 1. 2-氟-5-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-氟-5-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound | CAS#:535-52-4 | Chemsrc [chemsrc.com]

- 10. Page loading... [wap.guidechem.com]

- 11. ichemical.com [ichemical.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

2-Fluoro-5-(trifluoromethyl)aniline physical properties

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 535-52-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes literature data with practical, field-proven methodologies for property verification. Our objective is to furnish a reliable technical resource that supports the compound's application in advanced chemical synthesis and pharmaceutical research.

Introduction: A Key Fluorinated Building Block

This compound, also known as 3-Amino-4-fluorobenzotrifluoride, is a substituted aniline that serves as a critical intermediate in organic synthesis. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom, make it a valuable precursor for creating complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, it has been utilized as a reactant in the synthesis of quinazoline derivatives with potential anticancer activities[]. Understanding its physical properties is paramount for optimizing reaction conditions, ensuring safe handling, and developing robust purification protocols.

Section 1: Core Physicochemical Identifiers

Precise identification is the foundation of any chemical study. The structural and naming conventions for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 535-52-4 | [2] |

| Molecular Formula | C₇H₅F₄N | [2][3][4] |

| Molecular Weight | 179.11 g/mol | [2] |

| Chemical Structure | ||

| InChI | InChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10,11)/h1-3H,12H2 | [2] |

| InChIKey | DRKWGMXFFCPZLW-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)F | [2][4] |

| Synonyms | 3-Amino-4-fluorobenzotrifluoride, α,α,α,6-Tetrafluoro-m-toluidine | [2] |

Section 2: Macroscopic and Thermodynamic Properties

The macroscopic properties define the compound's physical state and behavior under various conditions. These parameters are crucial for process design, solvent selection, and safety assessments. The compound typically presents as a colorless to yellow or amber liquid[][5][6].

| Property | Value | Notes | Source(s) |

| Appearance | Clear colorless to amber/yellow liquid | Visual inspection at ambient temperature. | [][5] |

| Boiling Point | 155 °C (lit.) | At 760 mmHg. One source reports a wider range of 172.1 ± 40.0 °C. | [3][5][6] |

| Density | 1.378 g/mL at 25 °C (lit.) | Another source provides a calculated value of 1.4 ± 0.1 g/cm³. | [3][6] |

| Refractive Index | n20/D 1.461 (lit.) | Measured at 20 °C using the sodium D-line. | [6] |

| Flash Point | 70 °C (158 °F) | Closed cup method. Indicates a combustible liquid. | [5] |

| Vapor Pressure | 1.4 ± 0.3 mmHg at 25 °C | Calculated value. | [3] |

| Water Solubility | Insoluble | Qualitative assessment. | [7] |

| LogP | 2.5 / 2.84 | A measure of lipophilicity. | [2][3][5] |

Expert Insight: The discrepancy observed in the boiling point values may stem from variations in experimental purity or atmospheric pressure during measurement. For critical applications, it is advisable to determine the boiling point of the specific batch in use. The LogP value suggests significant lipophilicity, which implies good solubility in nonpolar organic solvents and poor solubility in aqueous media, a key consideration for extraction and chromatography.

Section 3: Spectroscopic and Analytical Profile

Spectroscopic data provides an atomic-level fingerprint of the molecule, essential for structure confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a primary tool for confirming the aromatic substitution pattern. The spectrum will show distinct signals for the three aromatic protons and a broad signal for the amine (-NH₂) protons. The coupling between the protons and the fluorine atoms (¹H-¹⁹F coupling) provides definitive structural information. A representative spectrum is available for review on ChemicalBook[8].

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Data is available on PubChem[2].

Infrared (IR) Spectroscopy The IR spectrum reveals the functional groups present. Key expected absorptions include:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-F Stretching: Strong, sharp bands typically found in the 1100-1350 cm⁻¹ region, corresponding to the C-F bond of the fluoro group and the CF₃ group.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound on PubChem, sourced from Bio-Rad Laboratories[2].

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at an m/z of 179, corresponding to the molecular weight. The NIST Mass Spectrometry Data Center reports the top peak at m/z 179, confirming the stability of the molecular ion under EI conditions[2].

Section 4: A Self-Validating Workflow for Physical Property Verification

To ensure the quality and consistency of this compound for research, we propose the following integrated workflow. This protocol is designed as a self-validating system, where each step provides a check on the others.

Causality Statement: The rationale for this multi-step verification is that no single technique can definitively confirm both identity and purity. A combination of macroscopic measurements (Boiling Point, Refractive Index) and spectroscopic analysis (NMR, GC-MS) provides orthogonal data, creating a robust and trustworthy quality control process.

Caption: Integrated workflow for the comprehensive verification of this compound.

Step-by-Step Experimental Protocols

-

Visual Inspection and Refractive Index Measurement:

-

Objective: Rapid, non-destructive initial quality check.

-

Protocol:

-

Visually inspect the sample at room temperature. It should be a clear liquid, free of particulates. Note the color.

-

Calibrate a digital refractometer using a standard (e.g., distilled water).

-

Place 1-2 drops of the sample on the prism.

-

Record the refractive index at 20°C. The value should be approximately 1.461.

-

-

Trustworthiness Check: A significant deviation from the expected refractive index (>0.002) suggests either contamination or misidentification.

-

-

Boiling Point Determination via Micro-Distillation:

-

Objective: To confirm the boiling point and assess for volatile impurities.

-

Protocol:

-

Set up a micro-distillation apparatus in a fume hood.

-

Place 5-10 mL of the sample in the distillation flask with a boiling chip.

-

Slowly heat the flask using a heating mantle.

-

Record the temperature at which a steady distillation rate is achieved and condensate is observed on the thermometer bulb. This is the boiling point. The expected range is ~155 °C[5][6].

-

-

Trustworthiness Check: A wide boiling range ( > 2 °C) indicates the presence of impurities. A constant boiling point provides confidence in the sample's purity.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

-

Objective: To quantify purity and identify any potential contaminants.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).

-

Run a temperature gradient program (e.g., 50 °C to 250 °C at 10 °C/min).

-

Integrate the resulting chromatogram to determine the area percent of the main peak. This should be ≥97%.

-

Analyze the mass spectrum of the main peak. It should show a molecular ion at m/z 179[2].

-

-

Trustworthiness Check: This is the primary purity validation step. The mass spectrum provides definitive molecular weight confirmation, validating the results from the boiling point and refractive index measurements.

-

Section 5: Essential Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Category | GHS Statements | Recommendations |

| Acute Toxicity | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid all personal contact. Use only in a well-ventilated area or fume hood.[6][9] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][10] |

| Handling | P261, P280 | Avoid breathing vapors. Wear protective gloves/clothing/eye protection.[6] |

| Storage | Store below +30°C. | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][11] |

Emergency Procedures:

-

Skin Contact: Immediately wash off with plenty of soap and water[12].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[6][12].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing[11][12].

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[11][12].

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical properties. This guide provides a consolidated resource of its core characteristics, from macroscopic appearance to detailed spectroscopic data. By following the proposed self-validating workflow, researchers can confidently verify the identity and purity of this compound, ensuring the integrity and reproducibility of their scientific work.

References

- This compound | CAS#:535-52-4. (n.d.). Chemsrc.

- This compound, CAS No. 535-52-4. (n.d.). iChemical.

- This compound. (n.d.). Stenutz.

- This compound. (n.d.). PubChem.

- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No. (2019, January 31). Loba Chemie.

Sources

- 2. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:535-52-4 | Chemsrc [chemsrc.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. This compound, CAS No. 535-52-4 - iChemical [ichemical.com]

- 7. 5-FLUORO-2-(TRIFLUOROMETHYL)ANILINE price,buy 5-FLUORO-2-(TRIFLUOROMETHYL)ANILINE - chemicalbook [chemicalbook.com]

- 8. This compound(535-52-4) 1H NMR spectrum [chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline: Pathways, Mechanisms, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-(trifluoromethyl)aniline is a critical building block in modern medicinal chemistry and materials science, notable for its role as a precursor to a variety of pharmacologically active compounds, including those with anticancer properties[]. The strategic placement of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties to derivative molecules. This guide provides an in-depth analysis of the principal synthetic pathways to this valuable intermediate. We will explore two core strategies: the reduction of a nitroaromatic precursor and the catalytic amination of an aryl halide. This document is designed for chemistry professionals, offering a detailed examination of reaction mechanisms, field-proven experimental protocols, and a comparative analysis to guide the selection of the most appropriate synthetic route based on laboratory scale, economic considerations, and available resources.

Introduction and Strategic Overview

This compound, also known as 3-Amino-4-fluorobenzotrifluoride, is a yellow oily liquid with the molecular formula C₇H₅F₄N and a molecular weight of 179.11 g/mol [2][3]. Its utility is well-documented, particularly as a key reactant in the synthesis of complex heterocyclic systems for drug discovery[]. The successful synthesis of this molecule is paramount for advancing research programs that rely on it.

A retrosynthetic analysis reveals two primary and logical disconnection points, which form the basis of the most common and effective synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

This guide will dissect these two pathways, providing the theoretical underpinnings and practical methodologies necessary for successful implementation.

Pathway 1: Reduction of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

This is arguably the most direct and classical approach, leveraging the well-established transformation of an aromatic nitro group into an amine. The commercial availability of the nitro precursor makes this a highly attractive and atom-economical route. The core of this method is the catalytic hydrogenation of the nitro compound.

Principle and Mechanistic Insight

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). The reaction proceeds through a series of steps on the catalyst surface, including the adsorption of hydrogen and the nitroarene, followed by the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group, with water as the sole byproduct. This method is renowned for its clean conversion and high yields[4][5].

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of similar nitroarenes[4][6].

Materials:

-

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

-

Palladium on carbon (5-10% Pd, w/w)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Parr hydrogenation apparatus or a flask with a balloon setup

Procedure:

-

Vessel Preparation: A hydrogenation vessel (e.g., a Parr bottle or a heavy-walled round-bottom flask) is charged with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).

-

Solvent and Catalyst Addition: The starting material is dissolved in a suitable solvent such as ethanol or methanol (approx. 10-15 mL per gram of substrate). Under an inert atmosphere, the palladium on carbon catalyst (1-5 mol%) is carefully added. Causality Note: The inert atmosphere is critical as dry Pd/C can be pyrophoric.

-

Hydrogenation: The vessel is sealed and connected to the hydrogenation apparatus. The atmosphere is purged by evacuating and refilling with hydrogen gas three times.

-

Reaction: The mixture is agitated (stirred or shaken) under a positive pressure of hydrogen (typically 1-4 atm or 50 psi) at ambient temperature.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Work-up: Upon completion, the hydrogen pressure is released, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite pad should not be allowed to dry completely as the catalyst can ignite in the presence of air and solvent.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation if necessary.

Data Summary

| Parameter | Condition | Rationale |

| Catalyst | 5-10% Pd/C | Highly efficient for nitro group reductions; carbon support provides high surface area. |

| Solvent | Ethanol, Methanol | Excellent solubility for substrate; compatible with hydrogenation conditions. |

| Temperature | 25-40 °C | Reaction is typically exothermic and proceeds efficiently at room temperature. |

| Pressure | 1-4 atm (15-60 psi) | Sufficient to ensure adequate H₂ concentration in solution for a reasonable reaction rate. |

| Typical Yield | >95% | This transformation is generally very high-yielding. |

Pathway 2: Catalytic C-N Cross-Coupling

This strategy involves the formation of the aniline C-N bond from an aryl halide precursor, such as 1-bromo-2-fluoro-5-(trifluoromethyl)benzene. This pathway offers great flexibility and is particularly valuable when the corresponding nitro-precursor is less accessible or when milder conditions are required to tolerate sensitive functional groups elsewhere in the molecule. Modern organometallic catalysis, namely the Buchwald-Hartwig amination and the Ullmann condensation, are the cornerstones of this approach.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds[7][8]. Its development revolutionized the synthesis of aryl amines due to its remarkable functional group tolerance and generally mild reaction conditions compared to classical methods[7].

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol uses an ammonia surrogate, such as benzophenone imine, followed by hydrolysis, which is a common strategy to install a primary aniline group.

Materials:

-

1-Bromo-2-fluoro-5-(trifluoromethyl)benzene

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

-

Benzophenone imine

-

Anhydrous toluene or dioxane

-

Aqueous HCl

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Reagent Addition: Add the aryl halide (1.0 eq) and the ammonia surrogate (e.g., benzophenone imine, 1.2 eq), followed by the anhydrous solvent (toluene or dioxane).

-

Heating: The reaction mixture is heated, typically to 80-110 °C, and stirred for 12-24 hours.

-

Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the aryl halide.

-

Hydrolysis: After cooling to room temperature, the reaction is quenched with water. Aqueous HCl (e.g., 2 M) is added, and the mixture is stirred vigorously for 1-2 hours to hydrolyze the imine intermediate.

-

Work-up: The mixture is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the target aniline.

Method B: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, predating modern palladium catalysis[9][10][11]. It typically involves the reaction of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures[9]. While sometimes requiring harsher conditions than the Buchwald-Hartwig reaction, it can be a more cost-effective option, particularly for large-scale syntheses.

The reaction is believed to proceed through a copper(I) amido intermediate. This species then reacts with the aryl halide, likely via an oxidative addition-reductive elimination pathway on the copper center, to form the product[9][12]. The use of ligands, such as diamines or amino acids, can significantly improve the reaction's efficiency and lower the required temperature.

Materials:

-

1-Iodo- or 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene (Note: Aryl iodides are generally more reactive in Ullmann reactions)

-

Copper(I) iodide (CuI)

-

A ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Aqueous ammonia or an ammonia surrogate

-

A high-boiling polar solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

Reaction Setup: A sealable reaction tube is charged with the aryl halide (1.0 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

-

Reagent Addition: The ammonia source (e.g., a concentrated aqueous solution of ammonia) and the solvent (e.g., DMSO) are added.

-

Heating: The tube is sealed, and the mixture is heated to a high temperature (typically 100-150 °C) for 24-48 hours.

-

Monitoring: The reaction is monitored by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed extensively with water to remove the high-boiling solvent, then with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography.

Comparative Data for Amination Pathways

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (precursor + ligand) | Copper (e.g., CuI) |

| Cost | Higher (Palladium, phosphine ligands) | Lower (Copper salts) |

| Temperature | Milder (80-110 °C) | Harsher (100-150+ °C) |

| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf) | More limited (prefers Ar-I, Ar-Br) |

| Functional Group Tol. | Excellent | Moderate to Good |

| Ammonia Source | Often requires surrogates (e.g., imines) | Can often use aqueous ammonia directly |

Conclusion and Recommendation

Both the reduction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and the catalytic amination of a corresponding aryl halide are viable and robust pathways for the synthesis of this compound.

-

For large-scale, cost-driven synthesis , the nitro reduction pathway is often superior due to its high atom economy, lower catalyst cost, and straightforward work-up.

-

For medicinal chemistry and discovery applications , where substrate scope and functional group tolerance are paramount, the Buchwald-Hartwig amination provides unparalleled versatility and reliability, albeit at a higher cost.

-

The Ullmann condensation remains a valuable tool, representing a cost-effective compromise that can be highly effective, particularly when optimized for a specific substrate.

The choice of synthesis pathway is a strategic decision that must be weighed against the specific goals of the research or development program. This guide provides the foundational knowledge and practical protocols to enable scientists to make an informed choice and successfully synthesize this key chemical intermediate.

References

- PrepChem.com. Synthesis of 2-methyl-5-trifluoromethylaniline. [Link]

- Google Patents.

- National Center for Biotechnology Information. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

- Wikipedia.

- ResearchGate. The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]

- Wikipedia.

- Chemistry LibreTexts.

- National Center for Biotechnology Information.

- JoVE.

- National Center for Biotechnology Information. This compound | C7H5F4N | CID 136349. PubChem. [Link]

- National Center for Biotechnology Information. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]

- ResearchGate. (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

- National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

- SynArchive. Ullmann Coupling. [Link]

- ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

- Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 11. synarchive.com [synarchive.com]

- 12. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoro-5-(trifluoromethyl)aniline

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Profile of a Key Building Block

2-Fluoro-5-(trifluoromethyl)aniline is a critical fluorinated aromatic amine extensively utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly desirable in modern drug design. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity, while the trifluoromethyl group often increases lipophilicity and metabolic stability. However, these same properties necessitate a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling and application in a research and development setting.

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, drawing from established safety data sheets and chemical literature. The objective is to equip laboratory personnel with the knowledge required to mitigate risks and utilize this compound effectively and safely.

Chemical and Physical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling and use. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and potential exposure routes.

| Property | Value | Source |

| CAS Number | 349-55-3 | |

| Molecular Formula | C₇H₅F₄N | |

| Molecular Weight | 179.12 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 85-87 °C (15 mmHg) | |

| Density | 1.396 g/cm³ | |

| Flash Point | 82 °C (179.6 °F) | |

| Solubility | No data available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety controls.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Caption: Core hazards of this compound and required PPE.

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is essential to minimize exposure and ensure a safe laboratory environment. The causality behind these steps is rooted in the compound's identified hazards: its irritant properties and potential for absorption and inhalation.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical step to mitigate the risk of respiratory irritation (H335) by preventing vapor inhalation.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect against splashes. This directly addresses the "Causes serious eye irritation" (H319) hazard.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves should be worn. Given that no specific permeation data is readily available, it is best practice to double-glove if handling larger quantities or for prolonged periods. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. This is the primary defense against skin irritation (H315).

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned to protect underlying clothing and skin.

-

-

Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory to prevent accidental ingestion (H302).

4.2. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment and reagents.

-

PPE Donning: Put on the required PPE in the correct order: lab coat, then safety goggles, then gloves.

-

Weighing and Transfer:

-

Perform all weighing and transfers inside the fume hood.

-

Use a stable surface for weighing.

-

To minimize vapor release, open the container slowly.

-

Use a clean spatula or pipette for transfer. Avoid generating aerosols.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

When adding the aniline to a reaction vessel, do so slowly and in a controlled manner, preferably via a dropping funnel or syringe if the reaction is exothermic.

-

Ensure the reaction apparatus is properly clamped and secure within the fume hood.

-

-

Post-Handling:

-

Clean any contaminated surfaces within the fume hood immediately using an appropriate solvent and then soap and water.

-

Dispose of contaminated materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.

-

Remove PPE in the reverse order of donning, being careful not to cross-contaminate. Wash hands thoroughly.

-

Caption: Safe handling workflow for this compound.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

| Exposure Route | First-Aid Measures | Rationale |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | Addresses respiratory irritation (H335) and potential systemic toxicity. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek medical attention if irritation develops or persists. | Mitigates skin irritation (H315) by removing the source. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | Critical for preventing serious eye damage (H319). |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | Addresses acute oral toxicity (H302). Vomiting may cause aspiration. |

Spill Response:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but it should be considered a typical aniline derivative.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials, heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents. Aniline derivatives can also react violently with acids and acid chlorides.

-

Hazardous Decomposition Products: Under combustion, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.

Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Location: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Separation: Keep away from incompatible materials, particularly strong oxidizing agents and acids.

-

Container: The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Toxicological and Ecological Information

-

Acute Toxicity:

-

LD50 Oral: No specific data available for this compound, but it is classified as Category 4 (Harmful if swallowed).

-

-

Carcinogenicity: Not identified as a carcinogen by NTP, IARC, or OSHA.

-

Ecological Information:

-

No quantitative data on ecotoxicity is available. However, as a general principle, fluorinated organic compounds should be prevented from entering the environment. Do not allow to enter sewers or waterways.

-

Conclusion

This compound is a valuable reagent in synthetic chemistry, but its safe use is contingent upon a robust understanding of its hazards and the diligent application of safety protocols. By adhering to the engineering controls, PPE requirements, and handling procedures outlined in this guide, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation, as well as acute toxicity. A culture of safety, grounded in a thorough understanding of the materials being handled, is the most effective tool in any research endeavor.

References

An In-Depth Technical Guide to 3-Amino-4-fluorobenzotrifluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

3-Amino-4-fluorobenzotrifluoride, also known as 2-fluoro-5-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance lies in the unique combination of a nucleophilic amino group, a deactivating yet directing fluorine atom, and a lipophilic trifluoromethyl group on a benzene ring. This distinct arrangement of functionalities imparts desirable physicochemical properties to target molecules, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3-Amino-4-fluorobenzotrifluoride for professionals in research and development.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of 3-Amino-4-fluorobenzotrifluoride is paramount for its effective use in synthesis and process development. The compound is typically a pale yellow to reddish-yellow liquid at room temperature.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 535-52-4 | [1][3][4][5] |

| Molecular Formula | C₇H₅F₄N | [1][3][4] |

| Molecular Weight | 179.12 g/mol | [1][3] |

| Appearance | Pale yellow to reddish-yellow liquid | [1] |

| Boiling Point | 190 °C | [1] |

| 81 °C at 20 mmHg | [6] | |

| Density | ~1.4 g/mL | [1] |

| Refractive Index (n20/D) | ~1.46 | [1] |

Synthesis and Purification: Pathways to a Key Intermediate

While specific, detailed industrial synthesis protocols for 3-Amino-4-fluorobenzotrifluoride are often proprietary, a common and logical laboratory-scale approach involves the nitration of 2-fluoro-5-(trifluoromethyl)benzene followed by reduction of the resulting nitro group.

A plausible synthetic route is outlined below:

Caption: A potential synthetic workflow for 3-Amino-4-fluorobenzotrifluoride.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on common organic chemistry transformations.

Step 1: Nitration of 2-Fluoro-5-(trifluoromethyl)benzene

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid.

-

Slowly add fuming nitric acid to the cooled sulfuric acid, maintaining a low temperature.

-

Add 2-fluoro-5-(trifluoromethyl)benzene dropwise to the nitrating mixture, ensuring the temperature does not exceed a controlled limit (e.g., 10-15 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-nitro-1-(trifluoromethyl)benzene.

Step 2: Reduction to 3-Amino-4-fluorobenzotrifluoride

-

Dissolve the crude nitro intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel and add a catalytic amount of palladium on carbon (e.g., 5-10 mol%).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4-fluorobenzotrifluoride.

Purification:

The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Chemical Reactivity and Key Transformations

The reactivity of 3-Amino-4-fluorobenzotrifluoride is governed by the interplay of its functional groups. The amino group is a potent activating group and a nucleophile, while the fluorine and trifluoromethyl groups are electron-withdrawing and influence the regioselectivity of electrophilic aromatic substitution reactions.

Caption: Key reactions of 3-Amino-4-fluorobenzotrifluoride.

1. N-Acylation and N-Alkylation: The amino group readily undergoes acylation with acid chlorides or anhydrides and alkylation with alkyl halides to form the corresponding amides and secondary or tertiary amines. These reactions are fundamental for incorporating the fluorinated aniline moiety into larger molecular scaffolds.

2. Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7][8][9] This diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents such as chloro, bromo, and cyano groups onto the aromatic ring.[7][8][9][10]

3. Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. However, the fluorine and trifluoromethyl groups are deactivating. The regiochemical outcome of electrophilic substitution reactions, such as halogenation or nitration, will be a result of the combined directing effects of these substituents.

Applications in Medicinal Chemistry and Agrochemicals

The unique substitution pattern of 3-Amino-4-fluorobenzotrifluoride makes it a valuable building block in the synthesis of biologically active compounds.

Pharmaceutical Applications

This fluorinated aniline has been utilized as a reactant in the synthesis of quinazoline derivatives with potential anticancer activities.[11][12][] The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can improve metabolic stability and receptor binding affinity. While direct synthesis of blockbuster drugs from this specific starting material is not widely published, it serves as a crucial intermediate for creating more complex fluorinated scaffolds in drug discovery programs. For instance, related trifluoromethyl anilines are key components in the synthesis of drugs like Leflunomide, an immunomodulatory drug, and Bicalutamide, a non-steroidal antiandrogen for the treatment of prostate cancer.[14][15][16][17][18]

Agrochemical Applications

In the agrochemical industry, fluorinated compounds often exhibit enhanced biological activity.[19] 3-Amino-4-fluorobenzotrifluoride and its isomers are important intermediates for the synthesis of herbicides, insecticides, and fungicides. For example, the related compound 3-aminobenzotrifluoride is a precursor to the herbicide fluometuron.[1][11][20][21] The introduction of the trifluoromethyl group can lead to increased efficacy and selectivity of the agrochemical.

Safety and Handling

3-Amino-4-fluorobenzotrifluoride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Amino-4-fluorobenzotrifluoride is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a powerful tool for medicinal and process chemists to introduce fluorine and a trifluoromethyl group, thereby modulating the biological and physical properties of target compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel and effective chemical entities.

References

- Advanced Intermedi

- PrepChem.com. Synthesis of 2-methyl-5-trifluoromethylaniline. [Link]

- Wikipedia. Sandmeyer reaction. [Link]

- University College London. Chemical shifts. [Link]

- Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis. [Link]

- Ningbo Inno Pharmchem Co., Ltd. 3-Amino-2-fluorobenzotrifluoride: A Versatile Pharmaceutical Intermediate and Organic Synthesis Building Block. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- PubChem. 2-(Trifluoromethyl)aniline. [Link]

- The Royal Society of Chemistry.

- Wikipedia. Fluometuron. [Link]

- Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Google Patents. US20060041161A1 - Procedure for the synthesis of bicalutamide.

- Ningbo Inno Pharmchem Co., Ltd. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. [Link]

- BYJU'S. Sandmeyer Reaction Mechanism. [Link]

- PubChem. Leflunomide. [Link]

- ResearchGate.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. US6723855B2 - Method for synthesizing leflunomide.

- Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

- PubMed.

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- PMC - NIH. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

- Chemistry World.

- Google Patents. WO2012042532A1 - Process for preparing bicalutamide.

- DSpace Repository. The synthesis of an internal standard for bicalutamide. [Link]

- (2024, January 16). Recent developments in fluorine‐containing pesticides.

- PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]

- CONICET.

- SciSpace. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingred. [Link]

- Google Patents. WO2001060363A1 - A method for synthesizing leflunomide.

- ACS Publications.

- Master Organic Chemistry.

- WIPO Patentscope.

- Oakwood Chemical. 3-Amino-4-fluorobenzotrifluoride. [Link]

- Fisher Scientific. 3-Amino-4-fluorobenzotrifluoride 98.0+%, TCI America™. [Link]

Sources

- 1. Fluometuron [sitem.herts.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 5. 3-Amino-4-fluorobenzotrifluoride [oakwoodchemical.com]

- 6. This compound 97 535-52-4 [sigmaaldrich.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [guidechem.com]

- 14. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 17. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. scispace.com [scispace.com]

- 20. Fluometuron - Wikipedia [en.wikipedia.org]

- 21. Fluometuron | 2164-17-2 [chemicalbook.com]

Introduction: The Significance of 2-Fluoro-5-(trifluoromethyl)aniline

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)aniline in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the current lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on its predicted solubility characteristics based on its molecular structure and provides a detailed, standardized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work and to generate precise solubility data.

This compound, also known as 3-Amino-4-fluorobenzotrifluoride, is an aromatic amine containing both a fluorine atom and a trifluoromethyl group.[1][2] These substituents, particularly the strongly electron-withdrawing trifluoromethyl group, significantly influence the molecule's polarity, lipophilicity, and intermolecular interactions, which in turn dictate its solubility. Its unique electronic and steric properties make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients and agrochemicals.[]

A thorough understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical development.[4] It is critical for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for efficient collision and reaction.

-

Purification and Crystallization: Designing effective crystallization processes for isolating the final product with high purity.

-

Formulation Development: Creating stable and bioavailable drug formulations.

-

Predictive Modeling: Informing computational models for pharmacokinetics and toxicology.

This guide addresses the current information gap by providing a theoretical framework for predicting solubility and a practical, validated methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The first step in assessing solubility is to analyze the compound's physicochemical properties. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 535-52-4 | [1][2] |

| Molecular Formula | C₇H₅F₄N | [] |

| Molecular Weight | 179.11 g/mol | [1][2] |

| Appearance | Clear yellow to brown liquid | [] |

| Density | ~1.378 g/mL at 25 °C | [1] |

| Boiling Point | ~155 °C | [1] |

| Refractive Index | n20/D ~1.461 | [1] |

The structure of this compound features a balance of polar and non-polar characteristics. The amine (-NH₂) group can act as a hydrogen bond donor and acceptor, and the fluorine (-F) atom is electronegative, contributing to the molecule's polarity. Conversely, the benzene ring and the bulky, hydrophobic trifluoromethyl (-CF₃) group constitute a significant non-polar region.

Based on this structure, we can predict its general solubility:

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as Tetrahydrofuran (THF), Acetone, and Dimethyl Sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions without disrupting the hydrogen bonding capabilities of the amine group.

-

Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform, due to favorable dipole-dipole interactions.

-

-

Moderate to Good Solubility is Expected in:

-

Alcohols: Such as Methanol, Ethanol, and Isopropanol. While these are polar protic solvents, the non-polar part of the aniline may limit miscibility compared to smaller, more polar solutes.

-

Ethers: Such as Diethyl Ether.[6]

-

-

Low to Negligible Solubility is Expected in:

-

Water: Despite the presence of a hydrogen-bonding amine group, the large hydrophobic trifluoromethylphenyl moiety is expected to make it poorly soluble in water, a characteristic common to many aniline derivatives.[7]

-

Non-Polar Hydrocarbons: Such as Hexane and Toluene. The polarity imparted by the amine and fluorine groups will likely prevent significant dissolution in these solvents.

-

While these predictions provide a useful starting point, they are not a substitute for empirical data. The complex interplay of enthalpy and entropy changes during dissolution makes experimental measurement essential for quantitative understanding.[8][9]

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a robust and widely used UV-Vis spectrophotometric method is detailed below.[10] This method is highly sensitive and relies on Beer-Lambert Law, which correlates absorbance with concentration.[11]

Principle of the Method

An excess of this compound is equilibrated with a known volume of the chosen solvent at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the saturated supernatant is determined by measuring its absorbance at a predetermined wavelength (λ_max) and comparing it to a standard calibration curve.[11]

Safety and Handling Precautions

Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

Laboratory coat.

-

All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[12]

Materials and Reagents

-

This compound (≥97% purity)

-

Selected organic solvents (HPLC or analytical grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Calibrated UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part A: Determination of Maximum Absorbance Wavelength (λ_max)

-

Prepare a Dilute Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the solvent of interest to create a stock solution of known concentration (e.g., 0.1 mg/mL).

-

Scan the Spectrum: Fill a quartz cuvette with the solution. Scan the UV-Vis spectrum (typically from 200-400 nm) against a solvent blank to identify the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent measurements in that solvent.

Part B: Generation of the Calibration Curve

-

Prepare Standard Solutions: Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot the Curve: Plot a graph of absorbance versus concentration. Perform a linear regression analysis. The resulting equation (y = mx + c) and the correlation coefficient (R²) are critical. An R² value > 0.99 is required for a valid calibration curve.

Part C: Preparation of Saturated Solutions (Shake-Flask Method)

-

Add Excess Solute: To a series of glass vials, add an excess amount of this compound (e.g., ~50-100 mg) to a precisely known volume of each organic solvent to be tested (e.g., 5.0 mL). The solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[5] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration in the solution has reached a plateau, signifying equilibrium.[4]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle. This step is crucial to avoid artificially high readings.

-

Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be precisely recorded.

Part D: Sample Analysis and Calculation

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ_max.

-

Calculate Concentration: Use the calibration curve equation (Concentration = (Absorbance - c) / m) to determine the concentration of the diluted sample.

-

Determine Final Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the quantitative solubility determination protocol.

Sources

- 1. 2-フルオロ-5-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Video: Solubility - Concept [jove.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. scirp.org [scirp.org]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Fluoro-5-(trifluoromethyl)aniline: From Procurement to Application

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated organic compounds have become indispensable tools. The unique electronic properties of fluorine and trifluoromethyl (-CF3) groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them critical moieties in the medicinal chemist's arsenal.[1] Among these valuable synthons, 2-Fluoro-5-(trifluoromethyl)aniline (CAS No. 535-52-4) has emerged as a particularly significant building block. Its strategic placement of fluoro and trifluoromethyl groups on an aniline scaffold provides a versatile platform for constructing complex pharmaceutical intermediates.

This guide offers a comprehensive technical overview intended for researchers, process chemists, and drug development professionals. We will move beyond a simple datasheet to provide field-proven insights into its commercial availability, quality control, synthesis considerations, and pivotal applications, ensuring that your team can leverage this key intermediate with confidence and scientific rigor.

Section 1: Commercial Availability and Strategic Sourcing

This compound is readily available from a variety of chemical suppliers, ranging from catalog quantities for research and development to bulk quantities for pilot and manufacturing scale operations. Sourcing decisions should be based on a combination of purity, available quantity, documentation (e.g., Certificate of Analysis), and supplier reliability.

The compound is typically offered at purities of 97% or higher, which is suitable for most synthetic applications.[2] For applications requiring more stringent quality, such as late-stage pharmaceutical development, sourcing from suppliers who can provide detailed impurity profiles and cGMP-grade material is essential.